molecular formula C7H8F3N3O2 B7811250 1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B7811250
M. Wt: 223.15 g/mol
InChI Key: TXGGGMROASTGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its unique structural features and potential applications in various fields. It contains an isopropyl group, a nitro group, and a trifluoromethyl group attached to a pyrazole ring, making it a compound of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a pyrazole derivative followed by the introduction of the isopropyl and trifluoromethyl groups under controlled conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring specific reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.

Comparison with Similar Compounds

1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds like:

    1-Isopropyl-3-nitro-5-methyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    1-Isopropyl-3-nitro-5-(trifluoromethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in reactivity and applications

Properties

IUPAC Name

3-nitro-1-propan-2-yl-5-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c1-4(2)12-5(7(8,9)10)3-6(11-12)13(14)15/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGGGMROASTGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.